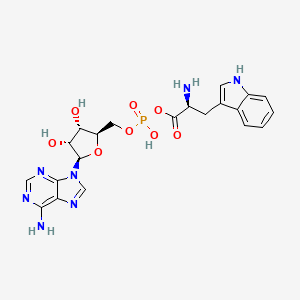

Tryptophanyl-5'AMP

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24N7O8P |

|---|---|

Molecular Weight |

533.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C21H24N7O8P/c22-12(5-10-6-24-13-4-2-1-3-11(10)13)21(31)36-37(32,33)34-7-14-16(29)17(30)20(35-14)28-9-27-15-18(23)25-8-26-19(15)28/h1-4,6,8-9,12,14,16-17,20,24,29-30H,5,7,22H2,(H,32,33)(H2,23,25,26)/t12-,14+,16+,17+,20+/m0/s1 |

InChI Key |

IFQVDHDRFCKAAW-SQIXAUHQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N |

Origin of Product |

United States |

Biochemical Pathways and Formation Mechanism of Tryptophanyl 5 Amp

Overview of the Aminoacylation Reaction Catalyzed by Tryptophanyl-tRNA Synthetase (TrpRS)

The attachment of an amino acid to its cognate transfer RNA (tRNA) is a fundamental process in molecular biology, ensuring that the genetic code is correctly translated into a functional protein. This vital reaction is carried out by a family of enzymes known as aminoacyl-tRNA synthetases (aaRSs). oup.comnih.gov Tryptophanyl-tRNA Synthetase (TrpRS), a class I aaRS, is specifically responsible for attaching the amino acid tryptophan to its corresponding tRNA, tRNATrp. nih.govaars.online

Two-Step Reaction Pathway for Tryptophan Activation

The aminoacylation reaction catalyzed by TrpRS proceeds through a two-step mechanism. oup.comnih.gov The first step is the activation of the tryptophan molecule. In this process, TrpRS utilizes a molecule of adenosine (B11128) triphosphate (ATP) to form the high-energy intermediate, Tryptophanyl-5'AMP, with the concomitant release of inorganic pyrophosphate (PPi). core.ac.uk This initial activation is a prerequisite for the subsequent transfer of the activated tryptophan to its tRNA.

Tryptophan + ATP ⇌ this compound + PPi

This compound + tRNATrp ⇌ Tryptophanyl-tRNATrp + AMP

This two-step process allows for a proofreading mechanism, enhancing the fidelity of protein synthesis.

Formation of this compound as the First High-Energy Intermediate

The formation of this compound is the committed step in the incorporation of tryptophan into the proteome. This mixed anhydride (B1165640) intermediate is considered "high-energy" due to the lability of the bond between the carboxyl group of tryptophan and the phosphate (B84403) group of AMP. This stored energy is subsequently used to drive the formation of the ester bond between tryptophan and the 3'-hydroxyl group of the terminal adenosine of tRNATrp in the second step of the reaction.

The binding of both tryptophan and ATP to the active site of TrpRS induces significant conformational changes in the enzyme. oup.com These changes, often described as an "induced-fit" mechanism, bring the substrates into the precise orientation required for catalysis. Specifically, the binding of both substrates leads to a "closed" conformation of the enzyme, which is essential for the activation reaction to occur. oup.com

Nucleophilic Attack of Tryptophan Carboxylate on ATP α-Phosphate

The core chemical event in the formation of this compound is a nucleophilic attack by the carboxylate group of tryptophan on the α-phosphate of an ATP molecule. core.ac.uk This reaction is facilitated by the precise positioning of the substrates within the enzyme's active site.

Structural and mechanistic studies suggest a dissociative or dissociative-like transition state for this reaction. nih.gov This implies that the bond between the α-phosphate and the β-phosphate of ATP is significantly weakened or broken before the new bond with the tryptophan carboxylate is fully formed. This process is critically dependent on the presence of a divalent metal ion, typically magnesium (Mg2+), which coordinates with the phosphate groups of ATP. nih.govresearchgate.net The Mg2+ ion plays a crucial role in stabilizing the negative charges that develop on the phosphate groups during the transition state, thereby lowering the activation energy of the reaction. nih.govresearchgate.net

Conformational changes within TrpRS, particularly the movement of a flexible loop known as the KMSKS loop, are instrumental in positioning the ATP molecule and the attacking tryptophan carboxylate for optimal reactivity. core.ac.uk These movements ensure that the γ- and β-phosphates of ATP are properly oriented for the nucleophilic attack and subsequent pyrophosphate release.

Pyrophosphate Release Dynamics during this compound Synthesis

Following the nucleophilic attack and the formation of the this compound intermediate, the pyrophosphate (PPi) molecule is released from the active site. The release of PPi is not a passive process but is coupled to further conformational changes within the enzyme. nih.gov

Enzymatic Catalysis of Tryptophanyl 5 Amp Formation by Tryptophanyl Trna Synthetase Trprs

Molecular Characteristics of TrpRS as a Class I Aminoacyl-tRNA Synthetase

Aminoacyl-tRNA synthetases are categorized into two main classes, Class I and Class II, based on the architecture of their active sites and other structural and functional characteristics. ebi.ac.ukoup.com TrpRS is a member of Class I, which is characterized by a catalytic domain containing a Rossmann fold, a structural motif composed of alternating β-strands and α-helices. ebi.ac.ukoup.comnih.gov Class I enzymes also possess two highly conserved sequence motifs, HIGH and KMSKS, which are essential for catalysis. ebi.ac.ukoup.comasm.org TrpRS is further classified into subclass Ic, alongside tyrosyl-tRNA synthetase (TyrRS), with which it shares significant structural homology despite low sequence identity. oup.comnih.gov

Unlike most Class I aaRSs, which are typically monomeric, tryptophanyl-tRNA synthetases in both prokaryotes and eukaryotes function as homodimers, meaning they are composed of two identical protein subunits. ebi.ac.uknih.govsemanticscholar.orgnih.gov This dimeric structure is generally considered a prerequisite for the catalytic activity of the enzyme. acs.org Each monomer, or subunit, consists of two primary domains: a canonical Rossmann dinucleotide-binding fold that forms the catalytic core and a smaller, C-terminal α-helical domain that is involved in binding the anticodon loop of the tRNA molecule. nih.govsemanticscholar.orgnih.gov The dimer interface is crucial for function, and studies have shown that residues at this interface play a role in catalytic efficiency by ensuring the correct positioning of the C-terminal domain relative to the active site. acs.org

A defining functional characteristic of the dimeric TrpRS is its "half-of-the-sites" reactivity. nih.govnih.gov This phenomenon describes a mechanism where, despite the presence of two identical active sites in the homodimer, only one subunit is catalytically active at any given time. nih.gov Once the intermediate product, tryptophanyl-AMP, is formed in one active site, the second site is inhibited from efficiently carrying out the same reaction. semanticscholar.orgnih.gov This functional asymmetry has been observed in TrpRS from various species, including humans and bacteria. nih.govsemanticscholar.org

Structural studies have provided a basis for this mechanism, revealing an 'open-closed' asymmetric conformation of the dimer. semanticscholar.orgnih.govoup.com In this state, one subunit is in a "closed" conformation, occupied by the Trp-AMP intermediate, while the other remains in an "open" and empty state. semanticscholar.orgnih.gov The binding of substrates, particularly ATP, appears to be a key trigger for this asymmetry. nih.gov For instance, in bacterial TrpRS, the enzyme prefers to bind only one ATP molecule at a time, which contributes to the half-of-the-sites mechanism. semanticscholar.orgnih.gov This functional arrangement is thought to be important for the subsequent binding of tRNA, suggesting that the asymmetric conformation provides a selection pressure for evolving this catalytic mode. semanticscholar.orgnih.gov

Active Site Architecture and Specific Residue Interactions in Tryptophan Recognition

The active site of TrpRS is located within the Rossmann fold domain and is constructed from several conserved sequence motifs that bring together the necessary residues for binding ATP and tryptophan and for catalyzing their reaction. nih.govresearchgate.net

The catalytic proficiency of TrpRS relies on several conserved motifs characteristic of Class I aaRSs.

HIGH and GXDQ Motifs: The HIGH (His-Ile-Gly-His) and GXDQ (Gly-X-Asp-Gln) motifs are signature sequences for Class I enzymes. nih.gov These motifs are integral to the ATP-binding pocket and are involved in the proper positioning of the ATP substrate for catalysis. ebi.ac.uknih.govasm.org In TrpRS, the HIGH motif is represented by a TIGN sequence. nih.govresearchgate.net

KMSKS Loop: The KMSKS (Lys-Met-Ser-Lys-Ser) loop is another critical Class I signature motif. ebi.ac.uknih.gov This flexible loop is primarily responsible for binding the pyrophosphate (PPi) moiety of ATP and undergoes significant conformational changes during the catalytic cycle. nih.govnih.govresearchgate.net Upon ATP binding, the KMSKS loop shifts to a "closed" conformation, which secures the ATP molecule in the active site and is essential for catalysis. nih.govpdbj.orgebi.ac.uk

D1 Switch: The D1 switch is a packing motif that connects different structural elements within the Rossmann fold. nih.govaip.org This switch plays a crucial role in mediating the conformational transition state during catalysis. nih.gov It facilitates the relative domain motions that occur during the reaction, linking dynamic side-chain repacking to the catalytic rate acceleration. aip.orgnih.gov

| Motif | Location/Function | Key Residues/Sequence | References |

| HIGH/TIGN | Rossmann Fold; ATP Binding | TIGN (in TrpRS) | nih.govresearchgate.net |

| KMSKS Loop | Rossmann Fold; ATP/PPi Binding | KMSKS (or KMSAS in human) | nih.govnih.govpdbj.org |

| GXDQ | Rossmann Fold; ATP Binding | GXDQ | nih.govresearchgate.net |

| D1 Switch | Rossmann Fold; Conformational Transition | - | nih.govaip.org |

The recognition and binding of tryptophan and ATP are achieved through specific interactions with amino acid residues within the active site. Interestingly, the mechanism for tryptophan recognition differs between prokaryotic and eukaryotic TrpRS. oup.com

Tryptophan Binding: In bacterial TrpRS, such as from Geobacillus stearothermophilus, the indole (B1671886) nitrogen of the tryptophan side chain forms a crucial hydrogen bond with the side chain of an aspartate residue (Asp132). researchgate.netnih.govembopress.org Other residues like Phe5, Met129, and Val141 also contribute to forming the binding pocket. researchgate.net In contrast, eukaryotic human TrpRS utilizes a different set of residues. The indole nitrogen of tryptophan accepts a hydrogen bond from the hydroxyl group of a tyrosine residue (Tyr159) and the side chain carbonyl of a glutamine (Gln194). nih.govembopress.org

ATP Binding: The binding of ATP is primarily mediated by the conserved HIGH (TIGN) and KMSKS motifs. nih.govresearchgate.net In B. stearothermophilus TrpRS, detailed structural analyses have identified specific interactions. A threonine residue (T15) from the TIGN motif forms a bridge to the β-phosphate of ATP via a water molecule. rcsb.org Lysine (B10760008) residues from the KMSKS loop (K195) and another region (K111) interact with the α- and γ-phosphates, highlighting the loop's role in securing the nucleotide for catalysis. rcsb.org

| Substrate | Interacting Residues (G. stearothermophilus) | Interacting Residues (Human) | References |

| Tryptophan | Asp132, Phe5, Met129, Val141 | Tyr159, Gln194, E199, Q284 | researchgate.netnih.govembopress.org |

| ATP | T15, K111, K195, S196 | Conserved KMSAS loop | ebi.ac.ukrcsb.org |

Conformational Changes and Induced-Fit Mechanisms during Tryptophanyl-5'AMP Formation

The formation of this compound is not a simple lock-and-key process. Instead, TrpRS employs a sophisticated induced-fit mechanism, where the binding of substrates triggers significant conformational changes in the enzyme's structure. nih.govnih.gov These changes are essential for assembling a catalytically competent active site. core.ac.ukrcsb.org

The catalytic cycle of B. stearothermophilus TrpRS involves at least three distinct allosteric states. core.ac.ukresearchgate.net

Open State: In the absence of ligands, or with only one substrate (tryptophan or ATP) bound, the enzyme exists in an "open" conformation. core.ac.uk In this state, the domains are rotated away from each other, and the binding sites for the two substrates are separated. researchgate.netresearchgate.net

Closed Pre-Transition State: The binding of both tryptophan and ATP induces a major conformational change, causing the domains to close and twist relative to one another. core.ac.ukresearchgate.net This "pre-transition state" brings the substrates into the correct orientation for the chemical reaction. core.ac.uk This induced-fit closing involves the movement of the KMSKS loop to secure the ATP and the repositioning of catalytic residues. nih.govcore.ac.uk The energy from ATP binding is used to drive this conformationally unfavorable, high-energy state. nih.govresearchgate.net

Closed Product State: Following the formation of Trp-AMP, the enzyme transitions to a "product" state. The domains remain closed, but the twist between them is resolved. nih.govresearchgate.net

In human TrpRS, a similar induced-fit mechanism occurs. The recognition of tryptophan involves a conformational change of an AIDQ motif, which creates a perfectly shaped pocket for the binding and activation of the amino acid. nih.govpdbj.orgebi.ac.uk This initial binding event leads to coupled movements of the enzyme's N-terminal and C-terminal domains, preparing the active site for catalysis. nih.govpdbj.orgebi.ac.uk The binding of ATP then stabilizes the KMSAS loop in a closed conformation, securing the nucleotide's position for the reaction. nih.govebi.ac.uk These complex and fine-tuned structural rearrangements ensure the high specificity and efficiency of this compound formation. nih.gov

Transitions Between Open, Pre-Transition State (PreTS), and Product States

Structural and kinetic studies, particularly on Bacillus stearothermophilus TrpRS (BsTrpRS), have revealed that the enzyme cycles through at least three distinct, metastable conformations during tryptophan activation. researchgate.netnih.govresearchgate.net These states are the Open, Pre-transition (PreTS), and Product conformations. The transitions between these states are driven by the binding of substrates and involve substantial domain movements. researchgate.netnih.govresearchgate.net

Open State: In the absence of ligands, or when bound to only tryptophan or ATP, the enzyme adopts an "Open" conformation. oup.comresearchgate.netcore.ac.uk In this state, the catalytic domain (containing the Rossmann fold) and the anticodon-binding domain are rotated away from each other, which separates the ATP and amino acid binding sites. researchgate.netresearchgate.netresearchgate.net Molecular dynamics simulations confirm that this Open state is stable even without ligands. nih.gov The binding of tryptophan and substoichiometric amounts of ATP separately does not induce significant conformational changes from the unliganded state. pnas.org

Pre-Transition State (PreTS): The binding of both ATP and tryptophan induces a significant conformational change, leading to a closed and twisted "PreTS" conformation. researchgate.netresearchgate.netcore.ac.uk This induced-fit mechanism involves the domains closing and twisting, which brings the substrates into the correct orientation for catalysis. pnas.orgpnas.org This state is a high-energy, unstable conformation; molecular dynamics simulations show that in the absence of ATP, the PreTS conformation rapidly reverts to a nearly Open state. researchgate.netnih.gov The binding energy of ATP is thought to be "stored" as conformational free energy in this destabilized protein structure, which is then used to facilitate catalysis. pnas.orgnih.gov The PreTS state is characterized by a 10-degree twist between the Rossmann fold and anticodon-binding domains. researchgate.netresearchgate.netresearchgate.net

Product State: Following the chemical reaction and formation of Trp-AMP, the enzyme transitions to a "Product" state. In this conformation, the inter-domain twist observed in the PreTS state is resolved, but the domains remain closed. researchgate.netresearchgate.netresearchgate.net This state is conformationally distinct from both the Open and PreTS states. researchgate.net The release of the pyrophosphate (PPi) product is believed to drive the transition to this state, ensuring that catalysis is coupled to subsequent domain movements, which may be regulated by the binding of tRNA for the next step of the reaction. aip.org

The transition between these states involves hinge-bending and twisting domain movements that are directly correlated with the specific ligands bound in the active site. pnas.orgpnas.org

| Conformational State | Bound Ligands | Domain Orientation | Key Features |

| Open | None, Trp only, or ATP only | Open, domains separated | Ground state; binding sites for ATP and Trp are separated by ~6 Å. researchgate.netresearchgate.netresearchgate.net |

| Pre-Transition (PreTS) | Trp and ATP | Closed and twisted | High-energy state; induced by binding of both substrates; domains twist by ~10 degrees relative to each other. researchgate.netresearchgate.netcore.ac.uk |

| Product | This compound (Trp-AMP) | Closed, untwisted | Domains remain closed but the twist is resolved; PPi release drives this transition. aip.orgresearchgate.netresearchgate.net |

Ligand-Driven Domain Movements in TrpRS

The conformational transitions essential for catalysis are driven by the binding of substrates, a classic example of an induced-fit mechanism. core.ac.uknih.gov The binding of ATP, in particular, is a major driver of the most significant structural changes. core.ac.ukpnas.org

In B. stearothermophilus TrpRS, the transition from the Open to the PreTS conformation is facilitated by movements of several key structural motifs, including the KMSKS loop (~4 Å movement), the HIGH motif (~3 Å), and the specificity helix (~3 Å). core.ac.uk The binding of both ATP and a tryptophan analog is required to induce the full closure and twisting of the active site to form the PreTS. core.ac.ukpnas.org At very high concentrations, ATP alone can drive this conformational change. core.ac.uk

The anticodon-binding domain moves as a rigid body, carrying with it the essential HIGH and KMSKS catalytic signature motifs, to deliver the bound ATP to the tryptophan carboxyl group located in the Rossmann fold domain. pnas.orgresearchgate.net This large-scale movement is critical, as it properly aligns the catalytic residues and substrates for the reaction. nih.gov The covalent linkage between the adenosine (B11128) and phosphate (B84403) groups in ATP, or between the tryptophan and AMP in the product, appears to be critical for inducing and stabilizing the closed domain structure. pnas.org Saturating the active site with the separate fragments (tryptophan, adenosine, and phosphate) only induces minimal domain closure, highlighting the importance of the high-energy covalent bond in driving the conformational change. pnas.orgpnas.org

Role of Magnesium Ions (Mg2+) in Tryptophan Activation and this compound Synthesis

Magnesium ions (Mg²⁺) play a crucial, albeit subtle, role in the catalytic mechanism of TrpRS, contributing significantly to the rate acceleration of tryptophan activation. nih.govnih.gov

Mg²⁺-Assisted Catalysis and Allosteric Effects

Despite this profound effect, the Mg²⁺ ion does not interact directly with any of the enzyme's functional groups in the PreTS crystal structures. aip.orgnih.gov Instead, it is coordinated by three phosphate oxygen atoms of ATP and two water molecules. aip.orgresearchgate.netnih.gov The catalytic contribution of Mg²⁺ is therefore not due to direct coordination by the protein but is mediated through allosteric effects and its interactions with the ATP substrate. aip.orgnih.gov The protein and the metal ion are energetically coupled in the transition state. aip.org

In BsTrpRS, the active site contains three lysine residues (Lys111, Lys192, and Lys195) that also interact with the phosphate groups of ATP. researchgate.netcore.ac.uk These lysines compete with the Mg²⁺ ion for interaction with the phosphate oxygens. aip.orgresearchgate.net This competition weakens the affinity of TrpRS for ATP but is crucial for catalysis. aip.org Molecular dynamics simulations suggest that these coupled interactions between Mg²⁺, ATP, and the active-site lysines are necessary to maintain the high-energy PreTS conformation required for catalysis. researchgate.netnih.gov

Coupling of Mg²⁺ Activation to Functional Domain Movements

The catalytic power of the Mg²⁺ ion is tightly coupled to the functional domain movements of the TrpRS enzyme. nih.govlongdom.org The mechanism ensures that the significant rate acceleration provided by the metal ion occurs only when the enzyme undergoes the correct conformational changes. nih.gov

This coupling is mediated by a remote, conserved motif known as the "D1 Switch". nih.govunc.eduosti.gov This allosteric region senses the conformational state of the enzyme. nih.gov A highly cooperative interaction between the Mg²⁺ ion and four residues within this D1 switch is responsible for generating the transition state stabilization. nih.gov This long-range coupling positions the Mg²⁺ ion in a way that allows it to assist in stabilizing the transition state for phosphoryl transfer. unc.eduosti.gov Essentially, the conformational changes driven by ligand binding reposition the Mg²⁺ ion, converting it from an inactive configuration to a catalytically potent one precisely at the transition state. nih.gov This conformation-dependent activation of Mg²⁺ acts like an escapement in a clock, ensuring that the chemical step (ATP hydrolysis) is tightly linked to the mechanical step (domain motion), a key feature of energy transduction in enzymes. nih.gov

Species-Specific Variations in TrpRS Catalytic Mechanisms Leading to this compound

While the fundamental two-step aminoacylation reaction is conserved, there are significant structural and mechanistic differences in TrpRS enzymes across species, particularly between prokaryotic and eukaryotic versions. core.ac.uknih.gov These variations affect substrate recognition, conformational changes, and the role of Mg²⁺ in catalysis. core.ac.uk Consequently, bacterial and eukaryotic TrpRSs are generally unable to efficiently aminoacylate tRNA from the other domain. oup.comnih.gov

Structural and Sequence Differences: Eukaryotic TrpRS enzymes possess N-terminal extensions that are absent in their bacterial counterparts. core.ac.uk There are also key differences in active site residues. For instance, two lysine residues (Lys111 and Lys195) and an aspartic acid (Asp132) that are important for substrate binding and catalysis in BsTrpRS are not conserved in eukaryotic TrpRSs. core.ac.uk

Substrate Recognition: The mode of tryptophan binding differs. Prokaryotic TrpRS, like BsTrpRS, uses the carboxylate side-chain of a conserved aspartic acid (Asp132) to recognize the indole nitrogen of tryptophan within a largely hydrophobic pocket. core.ac.uk In contrast, human cytosolic TrpRS (HcTrpRS) has a more polar active site and relies more on hydrogen bonding interactions for tryptophan recognition. core.ac.uk The two enzyme types also bind different conformers of ATP; BsTrpRS binds an extended form typical for Class I synthetases, while HcTrpRS binds a bent conformation. core.ac.uk

Conformational Changes: The magnitude of structural changes during the catalytic cycle varies. The transition from the open to the PreTS state involves much more dramatic global movements in BsTrpRS (2.5 Å RMSD) compared to HcTrpRS (0.7 Å RMSD). core.ac.uk In human TrpRS, the enzyme stays in a conformation that is already similar to the "closed" state of BsTrpRS, and ligand binding engages a specific hairpin structure to cap the active site rather than inducing a large hinge-like motion. nih.gov Furthermore, the KMSKS loop, which rearranges during catalysis in BsTrpRS, shows no significant positional displacement in human TrpRS. oup.com

Role of Mg²⁺: The placement and coordination of the Mg²⁺ ion are distinct. In the HcTrpRS pre-transition state, the metal ion is located between the α- and β-phosphate groups of ATP, whereas in BsTrpRS it interacts with all three phosphate groups. core.ac.ukunc.edu This difference in coordination, along with the other structural variations, suggests that the mechanism of transition state stabilization and the precise role of Mg²⁺ differ between bacterial and eukaryotic enzymes. unc.eduosti.gov Additionally, the activity of some mammalian TrpRSs is regulated by other metal ions like Zinc (Zn²⁺) or by heme, a regulatory mechanism not observed in bacteria. nih.gov For example, human TrpRS is inactive when depleted of Zn²⁺, while bovine and mouse TrpRSs are constitutively active. nih.gov

These species-specific differences form the basis for the development of selective inhibitors, such as the antibiotic indolmycin, which potently inhibits most bacterial TrpRS enzymes but not their eukaryotic cytosolic counterparts. core.ac.ukunc.eduosti.gov

| Feature | Prokaryotic TrpRS (e.g., B. stearothermophilus) | Eukaryotic TrpRS (e.g., Human Cytosolic) |

| Tryptophan Recognition | Via Asp132 in a hydrophobic pocket. core.ac.uk | Primarily via hydrogen bonds in a more polar pocket. core.ac.uk |

| ATP Conformation | Extended. core.ac.uk | Bent. core.ac.uk |

| Domain Movement (Open to PreTS) | Large global movement (~2.5 Å RMSD). core.ac.uk | Smaller global movement (~0.7 Å RMSD). core.ac.uk |

| KMSKS Loop Motion | Rearranges during catalysis. oup.com | No significant displacement. oup.com |

| Mg²⁺ Coordination in PreTS | Interacts with α, β, and γ phosphates of ATP. core.ac.ukunc.edu | Lies between α and β phosphates of ATP. core.ac.uk |

| Key Catalytic Residues | Utilizes Lys111 and Lys195. core.ac.uk | Lacks Lys111 and Lys195. core.ac.uk |

| Regulation | Primarily by substrate availability. | Can be regulated by Zn²⁺ or heme (species-dependent). nih.gov |

Structural Biology of Tryptophanyl 5 Amp Complexes with Tryptophanyl Trna Synthetase

High-Resolution Crystal Structures of TrpRS in Complex with Tryptophanyl-5'AMP

High-resolution X-ray crystallography has been instrumental in visualizing the three-dimensional architecture of TrpRS bound to Trp-AMP. These structures, often determined to resolutions of 1.7 Å to 3.0 Å, offer a static yet detailed snapshot of the enzyme in its product-bound state. oup.comresearchgate.netnih.gov The complex of Bacillus stearothermophilus TrpRS with this compound (referred to as TAM) has been particularly well-studied, providing a foundational model for understanding this class of enzymes. researchgate.netresearchgate.net

Analysis of Ligand-Bound Conformations (e.g., Trp-AMP Complex)

The binding of Trp-AMP induces a "closed" conformation in TrpRS, a state that is distinct from the "open" conformation of the unliganded or substrate-bound (tryptophan or ATP alone) enzyme. core.ac.ukpnas.org This conformational change is a hallmark of the induced-fit mechanism of enzyme catalysis. researchgate.net In the Trp-AMP complex, the tryptophanyl moiety is deeply buried in a hydrophobic pocket, while the AMP portion is also intricately held in place through a network of interactions. core.ac.uknih.gov The structure of Pyrococcus horikoshii TrpRS in complex with Trp-AMP, the first for an archaeal TrpRS, also demonstrates a closed conformation, highlighting the conserved nature of this catalytic state. oup.comnih.gov

The precise orientation of the Trp-AMP ligand within the active site is crucial for the subsequent transfer of the tryptophanyl group to its cognate tRNA. The indole (B1671886) ring of the tryptophan is specifically recognized, and the phosphate (B84403) group of the AMP is positioned by key residues within the active site. nih.gov

Asymmetry and Symmetry in TrpRS-Tryptophanyl-5'AMP Dimers

TrpRS functions as a homodimer, and the interplay between its two subunits is a key aspect of its catalytic cycle. While some crystal structures of bacterial TrpRS with Trp-AMP show a symmetric dimer with both active sites occupied, this is often achieved under high ligand concentrations. oup.com Intriguingly, there is growing evidence for asymmetry in the function and structure of the TrpRS dimer.

A significant breakthrough was the determination of an 'open-closed' asymmetric crystal structure of Escherichia coli TrpRS, where one subunit is in a "closed" conformation bound to a co-purified Trp-AMP intermediate, while the other subunit remains in an "open" and empty state. oup.comresearchgate.netnih.gov This provides strong structural support for the "half-of-the-sites" reactivity model, where the formation of Trp-AMP in one active site negatively affects the binding of ATP in the second site. oup.comsemanticscholar.org This functional asymmetry is believed to be important for the subsequent binding of tRNA. researchgate.netnih.gov In contrast, the unliganded form of TrpRS can also exhibit an asymmetric structure. researchgate.netresearchgate.net

Detailed Interactions at the this compound Binding Pocket

The stability of the Trp-AMP intermediate within the active site is maintained by a precise network of non-covalent interactions. These interactions not only anchor the ligand but also contribute to the catalytic efficiency of the enzyme.

Hydrogen Bonding Networks and Hydrophobic Interactions Stabilizing Trp-AMP

The recognition of the tryptophan moiety is a key determinant of specificity. In bacterial TrpRS, a conserved aspartate residue (Asp132 in B. stearothermophilus TrpRS) forms a crucial hydrogen bond with the indole nitrogen of the tryptophan. core.ac.uknih.gov The tryptophan binding pocket is also lined with several hydrophobic residues, including isoleucine, valine, and phenylalanine, which form van der Waals interactions with the indole ring. core.ac.uk In contrast, eukaryotic TrpRS enzymes, such as the human homolog, utilize a tyrosine and a glutamine residue for hydrogen bonding with the indole nitrogen. core.ac.ukembopress.org

The AMP portion of the ligand is stabilized by interactions with conserved motifs, including the HIGH and KMSKS loops, which are characteristic of class I aminoacyl-tRNA synthetases. nih.govoup.com Backbone hydrogen bonds also play a role in securing the ligand. plos.org

Conformational Changes in the Active Site Upon Trp-AMP Formation

The formation of Trp-AMP from tryptophan and ATP is accompanied by significant conformational changes within the TrpRS active site. The transition from an "open" to a "closed" state involves domain movements that bring catalytic residues into the correct orientation for the reaction to occur. researchgate.netpnas.org This induced-fit mechanism involves the movement of the KMSKS loop, which closes down over the active site upon ATP binding and subsequent adenylate formation. core.ac.ukoup.com In B. stearothermophilus TrpRS, the transition from the pre-transition state to the product state (Trp-AMP bound) involves a further, albeit smaller, rearrangement of the KMSKS loop. oup.com These conformational changes are driven by the binding energy of the substrates and are essential for catalysis. nih.gov In human TrpRS, the conformational changes upon Trp-AMP formation are described as more moderate and fine-tuned compared to its bacterial counterpart. rcsb.org

Structural Comparison of this compound Complexes Across Different Organisms

A key difference lies in the recognition of the tryptophan side chain. As mentioned, bacterial TrpRS typically uses an aspartate residue, whereas eukaryotic TrpRS employs a tyrosine and glutamine for this interaction. core.ac.ukoup.comsemanticscholar.org The structure of the archaeal P. horikoshii TrpRS-TrpAMP complex revealed more similarities to its eukaryotic counterparts. oup.comnih.gov

| Feature | Bacillus stearothermophilus (Bacterial) | Homo sapiens (Eukaryotic) | Pyrococcus horikoshii (Archaeal) |

| PDB ID (Trp-AMP Complex) | 1I6M ebi.ac.uk | 1R6U plos.org, 2QUJ rcsb.org | 3ADJ oup.com |

| Resolution | 1.7 Å researchgate.net | 2.1 Å pnas.org | 3.0 Å oup.com |

| Tryptophan Recognition | Asp132 core.ac.uknih.gov | Tyr159, Gln194 core.ac.ukembopress.org | More similar to eukaryotic oup.com |

| Overall Conformation | Closed core.ac.uk | Closed oup.com | Closed oup.com |

| Dimer Asymmetry | Can be symmetric, but asymmetric forms observed oup.com | Asymmetry observed oup.com | Dimeric oup.com |

| Key Active Site Motifs | HIGH, KMSKS nih.gov | HIGH, KMSAS oup.com | Conserved motifs present oup.com |

Bacterial vs. Eukaryotic TrpRS-Tryptophanyl-5'AMP Complexes

Significant structural and mechanistic differences exist between bacterial and eukaryotic Tryptophanyl-tRNA Synthetases (TrpRS) when complexed with this compound. These differences underscore the evolutionary divergence and lineage-specific adaptations of these essential enzymes. nih.govresearchgate.net

Human TrpRS (hTrpRS) and its bacterial counterparts exhibit variations at several key positions within the catalytic active site. nih.govpdbj.org A notable distinction lies in the recognition of the tryptophan substrate itself. In bacterial TrpRS, the indole nitrogen of tryptophan is recognized through a hydrogen bond with an aspartate residue located in an α-helix. nih.govoup.com Conversely, in eukaryotic TrpRS, this interaction occurs with a tyrosine residue situated in a β-strand. nih.govoup.com This fundamental change in the active site architecture contributes to the specific recognition of tryptophan and the prevention of misacylation with other amino acids like tyrosine. wikigenes.orgrcsb.org

The catalytic mechanism for tryptophan activation, leading to the formation of Trp-AMP, also differs. The process in hTrpRS involves more moderate conformational changes of the structural elements at the active site compared to the extensive changes seen in bacterial TrpRS. pdbj.orgrcsb.org Studies on Bacillus stearothermophilus TrpRS show that the enzyme transitions from an "open" unliganded state to a "closed" conformation upon forming the Trp-AMP product complex. oup.com In contrast, eukaryotic TrpRSs are proposed to adopt an associative mechanism for tryptophan activation, which differs from the dissociative mechanism suggested for bacterial TrpRSs. pdbj.org

Furthermore, dimeric TrpRS enzymes exhibit a "half-of-the-sites" reactivity, where typically only one of the two active sites is catalytically active at a time. nih.govnih.gov Crystal structures of Escherichia coli TrpRS have captured an "open–closed" asymmetric conformation, where one subunit binds the Trp-AMP intermediate while the other remains empty, providing structural evidence for this mechanism in bacteria. nih.govoup.com This asymmetry is thought to be necessary for the subsequent binding of tRNA. oup.com Human TrpRS also functions as a structurally and functionally asymmetric dimer. nih.gov

These structural and mechanistic distinctions are so pronounced that bacterial and eukaryotic TrpRSs are generally unable to efficiently cross-aminoacylate their respective tRNATrp substrates, highlighting a lineage-specific co-evolution of the enzyme and its tRNA. nih.govresearchgate.netembopress.org This specificity is largely determined by the discriminator base on the tRNA, which is typically G73 in bacteria and A73 in eukaryotes. nih.govembopress.org

| Feature | Bacterial TrpRS | Eukaryotic TrpRS |

| Trp Recognition | Indole N interacts with Aspartate in an α-helix. nih.govoup.com | Indole N interacts with Tyrosine in a β-strand. nih.govoup.com |

| Conformational Change | Extensive "open" to "closed" transition. oup.com | More moderate conformational changes. pdbj.orgrcsb.org |

| Proposed Mechanism | Dissociative mechanism. pdbj.org | Associative mechanism. pdbj.org |

| tRNA Discriminator Base | Guanine (B1146940) (G73). nih.govembopress.org | Adenine (B156593) (A73). nih.govembopress.org |

Impact of N-terminal and C-terminal Domains on Human TrpRS-Trp-AMP Recognition

The most significant adaptation in eukaryotic TrpRS is an N-terminal extension of approximately 150 amino acids. nih.govtandfonline.com This domain is not merely an appendage but is functionally integrated into the catalytic process. Structural analyses suggest that this eukaryote-specific N-terminal extension forms an "active site cap" that alters substrate recognition. pdbj.org The recognition of tryptophan in hTrpRS occurs via an induced-fit mechanism, where the binding of the substrate triggers a conformational change in the active site's AIDQ motif. nih.gov This initial binding event leads to coupled movements of both the N-terminal and C-terminal domains, creating a perfectly formed pocket for the activation of tryptophan to Trp-AMP. nih.govrcsb.org

A specific feature within the N-terminal domain, a β-hairpin structure, has been identified as critical for the tryptophan activation step. researchgate.net Deletion or mutation of this hairpin, which includes conserved valine residues, severely impairs the enzyme's ability to activate tryptophan, though it is less critical for the subsequent acyl-transfer step. researchgate.netnih.gov This indicates that the N-terminal domain directly participates in the formation of the Trp-AMP intermediate. nih.gov

The N-terminal domain also plays a vital role in tRNA recognition, specifically interacting with the discriminator base A73, which is a key identity element for human tRNATrp. nih.gov Although this interaction is most relevant to the tRNA-bound state, the structural coupling ensures that the domain's position during Trp-AMP formation is primed for subsequent tRNA binding.

| Domain | Role in Human TrpRS | Key Structural Features / Interactions |

| N-terminal Domain | Involved in Trp activation; recognizes tRNA discriminator base. nih.gov | Forms an "active site cap"; contains a critical β-hairpin; movement is coupled to Trp binding. nih.govpdbj.orgresearchgate.net |

| C-terminal Domain | Recognizes tRNA anticodon loop. nih.gov | Contains an α-helix insertion for anticodon binding; movement is coupled to Trp binding. nih.govnih.gov |

Molecular Fidelity Mechanisms Involving Tryptophanyl 5 Amp

Contribution of Tryptophanyl-5'AMP Formation to Genetic Code Fidelity

The synthesis of Tryptophanyl-5'-AMP is the first of a two-step aminoacylation reaction catalyzed by TrpRS. In this initial step, TrpRS utilizes ATP to activate tryptophan, forming the high-energy intermediate Trp-AMP and releasing pyrophosphate (PPi). frontiersin.org This activation step is a key checkpoint for ensuring translational fidelity. acs.org The fidelity of the genetic code relies on the precise pairing of amino acids with their cognate tRNAs, and any error at this stage can lead to the incorporation of incorrect amino acids into a growing polypeptide chain. acs.orgnih.gov

Specificity Determinants in Amino Acid Recognition during Trp-AMP Synthesis

The remarkable ability of TrpRS to distinguish tryptophan from other amino acids, particularly the structurally similar tyrosine, is a cornerstone of its function. This specificity is achieved through a combination of steric hindrance and specific chemical interactions within the enzyme's active site. The discrimination against tyrosine is a critical aspect of maintaining fidelity.

Systematic mutagenesis studies on Bacillus stearothermophilus TrpRS have identified key residues that are crucial for tryptophan recognition and discrimination against tyrosine. acs.orgresearchgate.net While several residues contribute, the replacement of Asp132 with asparagine (D132N) was shown to significantly reduce the discrimination against tyrosine, which then acts as a competitive inhibitor. acs.orgresearchgate.netnih.gov This highlights the critical role of this specific residue in ensuring the correct amino acid is selected. The following table illustrates the impact of mutations on the catalytic efficiency and specificity of TrpRS.

Table 1: Kinetic Parameters of Wild-Type and Mutant B. stearothermophilus TrpRS

| Enzyme | kcat/KM (Trp) (s⁻¹M⁻¹) | Fold Reduction in Trp Activation | Ki (Tyr) (µM) | Discrimination Factor ((kcat/KM)Trp / Ki(Tyr)) |

|---|---|---|---|---|

| Wild-Type | 1.4 x 10⁶ | 1 | 10,000 | 140 |

| D132A | 1.1 x 10³ | 1270 | - | - |

| D132N | 7.0 x 10³ | 200 | 2,000 | 3.5 |

| V141E | 4.7 x 10³ | 300 | - | - |

Data sourced from mutagenesis studies on B. stearothermophilus TrpRS. The discrimination factor is a measure of the enzyme's preference for tryptophan over tyrosine.

The data clearly show that mutations at key positions within the active site can dramatically decrease the efficiency of tryptophan activation and, in the case of D132N, significantly lower the ability to discriminate against tyrosine. This underscores the evolutionary pressure on TrpRS to maintain a highly specific active site for tryptophan binding.

Role of Active Site Adaptations in Maintaining Tryptophan Specificity

The active site of TrpRS is a finely tuned environment that has evolved to specifically accommodate the indole (B1671886) side chain of tryptophan. Structural studies of TrpRS from various organisms, including Bacillus stearothermophilus, Neisseria gonorrhoeae, and humans, have revealed the intricate network of interactions responsible for this high degree of specificity. oup.comiucr.orgnih.gov

Upon binding of tryptophan and ATP, the TrpRS active site undergoes significant conformational changes, a process known as induced fit. oup.comnih.gov In bacterial TrpRS, the binding of both substrates induces a "closed" conformation, which brings the catalytic residues into the correct orientation for the formation of Trp-AMP. oup.com A key structural element in this process is the highly conserved KMSKS loop, which repositions to interact with the phosphate (B84403) groups of ATP. oup.comnih.govrcsb.org

In B. stearothermophilus TrpRS, the indole ring of tryptophan is sandwiched between the side chains of Met129 and the invariant G7, while the indole nitrogen forms a crucial hydrogen bond with the side chain of Asp132. researchgate.netnih.gov Mutations of these residues have been shown to have a profound impact on the enzyme's catalytic efficiency. For instance, replacing Asp132 with alanine (B10760859) or asparagine results in a dramatic reduction in the kcat/KM for tryptophan activation. researchgate.netnih.gov The following table details the effects of specific active site mutations on the kinetic parameters of B. stearothermophilus TrpRS.

Table 2: Impact of Active Site Mutations on B. stearothermophilus TrpRS Kinetics

| Mutation | Relative kcat/KM | KM (Trp) (µM) | kcat (s⁻¹) |

|---|---|---|---|

| Wild-Type | 1.0 | 2.5 | 3.5 |

| D132A | 0.0008 | 1500 | 1.7 |

| D132N | 0.005 | 50 | 0.35 |

| V141E | 0.003 | 250 | 1.2 |

This table presents kinetic data from site-directed mutagenesis studies, highlighting the importance of specific residues in maintaining catalytic efficiency.

These findings demonstrate that the precise architecture of the active site, maintained through specific amino acid residues and their dynamic conformational changes, is essential for the high-fidelity synthesis of Tryptophanyl-5'-AMP.

Implications of Errors in this compound Synthesis for Downstream Cellular Processes

Errors in the synthesis of Tryptophanyl-5'-AMP, leading to the formation of tryptophanyl-tRNA with reduced fidelity, can have significant and deleterious consequences for the cell. The misincorporation of amino acids into proteins can lead to the production of non-functional or misfolded proteins. frontiersin.org This can trigger cellular stress responses, such as the unfolded protein response (UPR), which, if prolonged, can lead to programmed cell death or apoptosis. frontiersin.org

Studies on other aminoacyl-tRNA synthetases have shown that impaired editing capabilities, which are analogous to a primary recognition failure in TrpRS, can lead to severe phenotypes, including neurodegeneration and cardiomyopathy in mouse models. frontiersin.org For example, mice with an editing-defective alanyl-tRNA synthetase (AlaRS) exhibit progressive neurodegeneration due to the accumulation of misfolded proteins. frontiersin.org

Furthermore, recent research in Caenorhabditis elegans has linked the depletion of TrpRS (WARS-1) to genomic instability. researchgate.net Depletion of WARS-1 leads to an accumulation of intracellular tryptophan and its catabolites, which in turn is associated with DNA damage checkpoint activation and chromosomal abnormalities. researchgate.net This suggests that errors in tryptophan metabolism, which can be initiated by faulty TrpRS activity, can have far-reaching consequences beyond protein synthesis, impacting the integrity of the genome itself. In human cells, conditions of low tryptophan can lead to the misincorporation of phenylalanine at tryptophan codons, a phenomenon that cancer cells can exploit for survival. nih.gov These findings highlight the critical importance of high-fidelity Tryptophanyl-5'-AMP synthesis for maintaining cellular homeostasis and preventing pathological conditions.

Evolutionary Perspectives of Tryptophanyl 5 Amp and Tryptophanyl Trna Synthetase

Evolutionary Relationship Between Tryptophanyl-tRNA Synthetase and Tyrosyl-tRNA Synthetase

Tryptophanyl-tRNA synthetase and tyrosyl-tRNA synthetase are both members of the class Ic aminoacyl-tRNA synthetases (aaRSs). nih.gov This classification is based on their shared structural and functional characteristics. Despite having low sequence identity, their three-dimensional structures, particularly in the catalytic domain, exhibit remarkable similarity. nih.govnih.gov This high degree of structural homology strongly suggests that TrpRS and TyrRS evolved from a common ancestral enzyme. nih.govaars.online

The prevailing hypothesis posits that a gene duplication event of an ancestral TyrRS gene set the stage for the evolution of TrpRS. researchgate.net Following duplication, one copy retained its function of recognizing and activating tyrosine, while the other accumulated mutations that gradually shifted its substrate specificity towards the larger and more complex amino acid, tryptophan. The structural similarities in their active sites, which accommodate large aromatic amino acids, support this theory of a shared origin. acs.org The key to their distinct specificities lies in subtle conformational changes and the reorientation of specific helices within the active site, which allows for the discrimination between the indole (B1671886) ring of tryptophan and the phenolic group of tyrosine. nih.gov

Structure-Based Phylogenetic Analysis and the Archaeal Origin of TrpRS

Phylogenetic analyses based on the comparison of protein structures have been instrumental in tracing the evolutionary history of the aaRSs. nih.govnih.gov For TrpRS, these studies have consistently pointed towards an archaeal origin. nih.govnih.govnsfc.gov.cn When comparing the three-dimensional structures of TrpRS from all three domains of life—Archaea, Bacteria, and Eukarya—the archaeal version is often placed at the root of the phylogenetic tree. nih.govnih.gov

The crystal structure of TrpRS from the archaeon Pyrococcus horikoshii in complex with tryptophanyl-5'AMP has provided significant evidence for this hypothesis. nih.govnih.govrcsb.org This structure shows more similarities to its eukaryotic counterparts than to bacterial TrpRS. nih.gov Furthermore, phylogenetic trees constructed using structural data from representatives of all three domains show that TyrRSs from Archaea and Eukarya cluster more closely with TrpRSs than with their bacterial TyrRS counterparts. nih.govnih.gov This suggests that TrpRS originated from an archaeal TyrRS and was later acquired by Bacteria through horizontal gene transfer at an early stage of evolution. researchgate.netnih.gov

Divergence and Adaptation of TrpRS Active Sites Across Domains of Life

The active site of TrpRS is a precisely shaped pocket that recognizes the unique indole side chain of tryptophan. In bacterial TrpRS, residues such as Phe5, Met129, Asp132, and Val141 are crucial for interacting with the aromatic side chain of tryptophan. researchgate.net Mutations in these residues can significantly impact catalytic efficiency. researchgate.net

A key difference between the domains lies in the recognition of the discriminator base N73 of tRNATrp. In bacteria, this base is typically a guanine (B1146940) (G73), while in archaea and most eukaryotes, it is an adenine (B156593) (A73). embopress.orgresearchgate.net The TrpRS enzymes have co-evolved to recognize these specific bases. For instance, a highly conserved arginine residue in human TrpRS recognizes A73, whereas the corresponding position in bacterial TrpRS is a strictly conserved glutamate (B1630785) that recognizes G73. embopress.org Remarkably, a single point mutation in Bacillus subtilis TrpRS can switch its specificity from bacterial to human tRNATrp. embopress.org

Furthermore, eukaryotic TrpRS enzymes have acquired additional domains, such as the vertebrate-specific extension (VSE) and the eukaryote-specific extension (ESE), which are absent in their prokaryotic homologs. nih.gov These domains have been implicated in functions beyond aminoacylation, including angiogenesis. nih.gov The G. lamblia TrpRS, a basal eukaryote, shows structural divergence in its N-terminal extension compared to higher eukaryotes, highlighting the evolutionary plasticity of these regions. nih.gov Some bacteria also possess a second copy of the TrpRS gene (TrpRS II), which is induced under cellular stress and has adapted to have roles in reducing nitric oxide toxicity. frontiersin.org

Hypotheses on the Evolutionary Timing of Tryptophan's Addition to the Genetic Code

Tryptophan is widely considered to be one of the last amino acids incorporated into the universal genetic code. nih.govumn.edu This "late addition" hypothesis is supported by several lines of evidence:

Biosynthetic Complexity: The metabolic pathway for synthesizing tryptophan is one of the most complex and energetically costly among all amino acids. Early life forms likely relied on simpler, more readily available amino acids.

Codon Assignment: The codon for tryptophan (UGG) is often seen as a later assignment in the evolution of the genetic code. Some theories suggest that early genetic codes may have been simpler, with codons being "captured" by new amino acids over time. nih.govresearchgate.net

Phylogenetic Data: The evolutionary relationship between TrpRS and TyrRS, with TrpRS likely diverging from TyrRS, supports the idea that tryptophan was incorporated after tyrosine. researchgate.netacs.org

Analysis of Ancient Proteins: Studies of protein domains from the Last Universal Common Ancestor (LUCA) have shown a depletion of tryptophan, further suggesting its late addition to the genetic code. nih.gov However, some recent analyses of even more ancient protein sequences suggest a higher frequency of aromatic amino acids like tryptophan and tyrosine, hinting at the possibility of earlier, extinct genetic codes. scitechdaily.comarizona.edu

Advanced Methodologies for Researching Tryptophanyl 5 Amp and Its Interactions

X-ray Crystallography for Resolving TrpRS-Tryptophanyl-5'AMP Complex Structures

X-ray crystallography has been instrumental in providing high-resolution snapshots of Tryptophanyl-tRNA synthetase (TrpRS) in complex with its substrates and the intermediate, Tryptophanyl-5'AMP (also referred to as TAM). These structures reveal the precise atomic interactions and conformational states of the enzyme during catalysis.

Crystal structures of TrpRS from various organisms, such as Geobacillus stearothermophilus and Pyrococcus horikoshii, have been solved in complex with Trp-AMP. ebi.ac.ukpdbj.org For instance, the structure of G. stearothermophilus TrpRS complexed with this compound was determined at a resolution of 1.72 Å. ebi.ac.uk These studies show that TrpRS, a homodimeric enzyme, binds the Trp-AMP intermediate in a specific pocket within its active site. psu.edu The structure of the TrpRS:this compound complex shows that structural elements interacting with the activated amino acid are nearly identical to those seen in the tyrosyl-tRNA synthetase (TyrRS) complex with its corresponding intermediate. nih.gov

Comparison of ligand-free TrpRS structures with the Trp-AMP bound form reveals significant domain movements, illustrating an "induced-fit" mechanism. researchgate.net In the absence of ligands, the enzyme adopts an "open" conformation. core.ac.uk Upon binding ATP and tryptophan, the enzyme transitions to a "closed" pre-transition state, and after the formation of Trp-AMP and release of pyrophosphate, it adopts a "product" state conformation. researchgate.net The crystal structure of the TrpRS:this compound complex represents this product state, where the domains remain closed, enclosing the intermediate within a pocket composed of specific residues. psu.eduresearchgate.net These high-resolution structures provide a static but detailed view of the molecular recognition and catalytic environment for Trp-AMP. researchgate.net

| PDB ID | Organism | Description | Resolution (Å) |

| 1i6m | Geobacillus stearothermophilus | TrpRS complexed with this compound (Trp-AMP) | 1.72 |

| 3jxe | Pyrococcus horikoshii | TrpRS in complex with Trp-AMP | 3.00 |

| 1d2r | Geobacillus stearothermophilus | Ligand-free TrpRS (Open conformation) | 2.90 |

| 1mau | Geobacillus stearothermophilus | Pre-transition state complex with ATP and Tryptophan | Not specified |

This table summarizes key crystallographic structures of TrpRS relevant to the study of this compound formation. Data sourced from various crystallographic studies. core.ac.ukebi.ac.ukpdbj.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis of Trp-AMP Synthesis

While X-ray crystallography provides static snapshots, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes that occur during Trp-AMP synthesis. These computational experiments simulate the movement of atoms over time, providing insights into the stability of different enzyme states and the pathways of conformational transitions.

MD simulations have been used to study the three allosteric states of Bacillus stearothermophilus TrpRS: open, a closed pre-transition state (PreTS), and a closed product state (bound to Trp-AMP). researchgate.net Simulations have shown that the PreTS conformation is inherently unstable without ATP bound, rapidly reverting to the open state. researchgate.net In contrast, the open and product state conformations are stable even without ligands, supporting the idea that ATP binding drives the enzyme into a high-energy, catalytically active conformation. researchgate.net

These simulations, often spanning nanoseconds, reveal how ligand binding is coupled to large-scale domain motions. mdpi.com For example, 70-ns MD simulations were used to confirm the stability of engineered TrpRS fragments (Urzymes). nih.gov Furthermore, MD simulations of TrpRS complexed with inhibitors like Chuangxinmycin (CXM) help to understand the dynamics of ligand binding and the stability of the complex, often revealing that the system reaches a stable state after several nanoseconds. nih.gov By analyzing trajectories, researchers can observe fluctuations in different parts of the protein, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), to identify flexible and stable regions during the catalytic cycle. mdpi.comnih.gov

Kinetic and Thermodynamic Assays for Characterizing this compound Formation

A variety of assays are employed to measure the kinetic and thermodynamic parameters of Trp-AMP formation, providing quantitative data on enzyme efficiency, substrate affinity, and the energetics of the reaction.

Kinetic Assays:

ATP Consumption Assay: The rate of Trp-AMP formation can be determined by measuring the depletion of ATP over time. This is often done using a luciferase-based reagent like Kinase-Glo®, which produces a luminescent signal proportional to the amount of remaining ATP. nih.gov

Pyrophosphate (PPi) Production Assay: As PPi is a product of the amino acid activation step, its detection can be used to monitor the reaction progress. nih.gov This can be coupled to other enzymatic reactions that produce a detectable signal.

Radioisotope Filter Binding Assay: This classic method uses radiolabeled substrates, such as L-[³H]tryptophan, to quantify the formation of the Trp-AMP intermediate. acs.org The enzyme is incubated with the labeled amino acid and ATP, and the resulting complex is captured on an anion-exchange filter, which is then measured for radioactivity. acs.org

Thermodynamic Assays:

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the heat changes associated with binding events. It is used to determine the binding affinities (Kd), enthalpy (ΔH), and entropy (ΔS) of substrates like tryptophan and ATP to TrpRS. nih.govoup.com ITC has been used to show that ATP analogues can bind with significantly higher affinity than ATP itself, providing insights into the conformational energy changes associated with the induced-fit mechanism. nih.gov

Fluorescence-based Thermal Shift Assay (TSA): Also known as Thermofluor or differential scanning fluorimetry, TSA measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic residues as the protein denatures. nih.govoup.com Ligand binding, including the formation of the Trp-AMP complex, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). nih.govbiorxiv.org This method is valuable for high-throughput screening of compounds that bind to the active site. biorxiv.org

| Assay Type | Method | Parameter Measured | Key Findings |

| Kinetic | ATP Consumption | Reaction Rate | Quantifies overall aminoacylation activity. nih.gov |

| Kinetic | Radioisotope Filter Binding | Amount of Trp-AMP formed | Allows direct quantification of the intermediate. acs.org |

| Thermodynamic | Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), ΔH, ΔS | Measures a conformational free energy change of +3.0 kcal/mol for induced fit. nih.gov |

| Thermodynamic | Thermal Shift Assay (TSA) / Thermofluor | Protein Melting Temperature (Tm) | Shows that ligand binding stabilizes the enzyme, increasing Tm. nih.govbiorxiv.org |

Fluorescence-Based Techniques for Probing Structural Changes During Trp-AMP Synthesis

Fluorescence-based techniques are highly sensitive methods for monitoring the conformational changes in TrpRS and the formation of the Trp-AMP intermediate in real-time. These methods often rely on intrinsic protein fluorescence or the use of fluorescent probes.

One common approach utilizes tryptophan analogues, such as 7-azatryptophan (B1233867) (7AW). nih.govsci-hub.se When L-7AW reacts with TrpRS and ATP, it forms a highly fluorescent L-7AW-adenylate complex. nih.gov This complex exhibits enhanced fluorescence at 360 nm (with excitation at 315 nm), a significant shift from the free analogue. sci-hub.se This change in fluorescence signal allows for a continuous assay to monitor the formation of the adenylate intermediate without the need for radioactivity. nih.gov

Intrinsic tryptophan fluorescence of the enzyme itself can also be used. TrpRS contains its own tryptophan residues, and their fluorescence emission is sensitive to the local environment. acs.org By creating single-tryptophan mutants, researchers can place a fluorescent probe at specific locations within the enzyme. acs.org Changes in the fluorescence spectra or time-resolved fluorescence parameters (like fluorescence lifetime) upon substrate binding or Trp-AMP formation can then be attributed to conformational changes in that specific region of the protein. acs.org For example, time-resolved fluorescence measurements on B. stearothermophilus TrpRS mutants have revealed multiple fluorescence lifetimes, indicating the complexity of the protein's conformational landscape. acs.org

Computational Approaches for Investigating Free Energy Landscapes and Transition States

Computational methods are essential for mapping the free energy landscape of the Trp-AMP formation reaction. These approaches go beyond simple MD simulations to calculate the energy barriers and identify the most probable pathways for the conformational changes that drive catalysis.

By studying the free energy surface, researchers have confirmed that the catalytic domain motion of TrpRS is thermodynamically unfavorable unless the pyrophosphate (PPi) product is released from the active site. nih.gov This reciprocal coupling, where domain motion is gated by catalysis (PPi release), is a key feature of an "escapement mechanism" that ensures the efficient use of ATP hydrolysis energy. biorxiv.orgnih.gov

Computational studies have identified at least three distinct, metastable conformations along the reaction pathway: an open ground state, a closed and twisted pre-transition state, and a closed product state. researchgate.net The transition between these states involves significant energy barriers. For instance, the twisted pre-transition state conformation is estimated to increase the conformational free energy by approximately 3 kcal/mole. researchgate.net These computational models help explain how TrpRS functions as a molecular machine, coupling the chemical energy of ATP hydrolysis to the mechanical work of domain movements, which are necessary for catalysis and specificity. nih.gov The study of simplified enzyme models, or "Urzymes," combined with computational analysis, further elucidates the evolution of these complex energy transduction mechanisms. nih.gov

Mutagenesis Studies to Elucidate the Role of Specific Residues in Trp-AMP Formation

Site-directed mutagenesis is a cornerstone technique for probing the functional role of individual amino acid residues in the formation of this compound. By systematically replacing specific residues in the TrpRS active site and measuring the resulting changes in kinetic and thermodynamic parameters, researchers can pinpoint which residues are critical for substrate binding, transition-state stabilization, and catalysis.

Mutagenesis studies on Bacillus stearothermophilus TrpRS have been extensive. psu.eduacs.org For example, residues in the conserved KMSKS loop are known to be crucial for interacting with ATP. nih.gov Mutating the serine residue (S194) in this loop was shown to affect interactions with the pyrophosphate mimic in an ATP analogue, highlighting its role in stabilizing the transition state. nih.gov Similarly, residues that form the tryptophan-binding pocket, such as Asp132, have been mutated to investigate their role in recognizing the indole (B1671886) ring of tryptophan. core.ac.ukacs.org Changing Asp132 to asparagine (D132N) significantly increased the KM for tryptophan, demonstrating its importance in substrate binding. acs.org

Furthermore, mutagenesis has been used to explore the "D1 switch," a network of residues that couples domain motion to catalysis. biorxiv.org Combinatorial mutagenesis of this switch, followed by kinetic analysis, revealed that the cooperative interaction of these residues with the active-site Mg²⁺ ion contributes significantly (around -5.5 to -6.0 kcal/mol) to transition-state stabilization. nih.gov These studies demonstrate that residues far from the active site can have profound, long-range effects on the formation of Trp-AMP by controlling the enzyme's conformational dynamics. nih.govnih.gov

| TrpRS Variant | Mutation | Effect on Trp-AMP Formation | Reference |

| B. stearothermophilus | D132N | Increased KM for Tryptophan, indicating a key role in Trp binding. | acs.org |

| B. stearothermophilus | P127S | Reduced Ki for competitive inhibitor Tyrosine, altering substrate discrimination. | acs.org |

| B. stearothermophilus | D1 Switch Mutants | Perturbed energetic coupling between domain motion and catalysis. | biorxiv.orgnih.gov |

| Human TrpRS | Δ382–389 | Abolished aminoacylation but did not affect the Trp-AMP formation step. | nih.gov |

Future Research Directions and Unresolved Questions Concerning Tryptophanyl 5 Amp

Elucidating Remaining Mechanistic Complexities of Trp-AMP Formation

The formation of Trp-AMP is the initial, rate-limiting step in the aminoacylation of tRNATrp, where tryptophan is activated by ATP. drugbank.com Structural and biochemical studies, particularly on TrpRS from Bacillus stearothermophilus and humans, have provided snapshots of this process. oup.com These studies have revealed that the reaction proceeds via an induced-fit mechanism involving significant conformational changes within the enzyme. oup.comresearchgate.net The binding of substrates, tryptophan and ATP, triggers a transition from an "open" state to a "closed pre-transition state" and finally to a "closed product state" upon formation of Trp-AMP. oup.comresearchgate.net This process involves conserved sequence motifs within the catalytic domain, such as HIGH, GXDQ, and KMSKS, which are crucial for substrate binding and catalysis. oup.com

Despite these advances, key questions remain unresolved. The precise choreography of domain movements and the exact timing of catalytic events are still not fully understood. The transition state, a high-energy, transient species, is particularly challenging to study and is thought to develop during the switch between the two closed conformations. nih.gov Future research efforts should focus on:

High-Resolution Structural Dynamics: Capturing the enzyme in action using time-resolved crystallography or cryo-electron microscopy (cryo-EM) could provide more detailed "molecular movies" of the catalytic cycle. This would help visualize the transient intermediate states and the precise structural rearrangements of active site residues.

Role of Specific Residues: While key motifs are known, the exact contribution of individual amino acid residues to transition state stabilization and catalysis needs further clarification. Combining site-directed mutagenesis with sophisticated kinetic analyses can dissect the energetic contributions of specific interactions. nih.gov

Comparative Mechanistic Studies: Significant sequence divergence exists between prokaryotic and eukaryotic TrpRS enzymes, implying potential differences in their catalytic mechanisms. oup.comresearchgate.netnih.gov Further investigation into the structural and functional distinctions, such as how human TrpRS uses a greater number of determinants for tryptophan recognition, is needed. researchgate.net Understanding these differences could be crucial for developing species-specific inhibitors. researchgate.netnih.gov

Further Exploration of Allosteric Regulation in Tryptophanyl-5'AMP Synthesis

The synthesis of Trp-AMP is a highly regulated process involving significant allosteric communication within the TrpRS enzyme. nih.govnih.gov Allostery refers to the process where binding of a ligand at one site on the protein influences the activity at a distant site. In TrpRS, the binding of ATP and tryptophan substrates drives the enzyme through at least three distinct allosteric states: open, pre-transition, and product. researchgate.netnih.gov This interconversion is powered by the binding energy of the substrates, particularly ATP, which appears to induce a strained or unfavorable protein conformation that is primed for catalysis. researchgate.netnih.gov Molecular dynamics simulations have been instrumental in exploring these ligand-induced conformational changes, suggesting that Mg2+ and the flexible KMSKS loop work together to sustain the high-energy pre-transition state required to activate ATP. researchgate.netnih.gov

However, our understanding of the full scope of allosteric regulation is incomplete. Future research should aim to:

Identify Novel Allosteric Modulators: Beyond the substrates, it is crucial to explore whether other endogenous small molecules, metabolites, or interacting proteins can allosterically modulate TrpRS activity and thus Trp-AMP synthesis. Given the emerging roles of TrpRS in pathways like inflammation and angiogenesis, it is plausible that its activity is integrated with other cellular signals. nih.govmdpi.com

Map Allosteric Communication Pathways: Investigating how mutations, particularly those linked to human diseases like distal hereditary motor neuropathy, affect the allosteric network is a critical area. nih.gov Combining computational approaches with experimental techniques can map the communication pathways within the protein structure, revealing how distant sites are coupled and how this communication fine-tunes the catalytic active site.

Explore the Role of Dimerization: TrpRS functions as a dimer, and the interplay between the two monomers during catalysis is an area ripe for exploration. oup.com Understanding how the allosteric cycles of the two subunits are coordinated and whether they exhibit cooperativity or asymmetry is essential for a complete picture of regulation.

Integration of Multi-Omics Data to Understand this compound's Broader Cellular Context

The traditional view of TrpRS is as a housekeeping enzyme for protein synthesis. However, this view is rapidly evolving. TrpRS expression is induced by interferon-gamma (IFN-γ), and the enzyme plays non-canonical roles in immune regulation, angiogenesis, and cell signaling. mdpi.comnih.govmdpi.com For instance, TrpRS can be secreted from the cell and can mediate high-affinity tryptophan uptake, a process with implications for the tumor microenvironment and immune evasion. nih.govmdpi.com These non-canonical functions are likely intertwined with its catalytic activity and the production of Trp-AMP.

To unravel this complexity, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular networks in which TrpRS and Trp-AMP operate. sapient.bionih.govnih.gov Future research leveraging multi-omics integration could:

Construct Context-Specific Networks: By applying integrative strategies like MOBILE (Multi-Omics Binary Integration via Lasso Ensembles), researchers can build context-specific association networks. biorxiv.org For example, analyzing multi-omics data from IFN-γ-stimulated cells could reveal how TrpRS expression and Trp-AMP levels are coordinated with other immune response genes and metabolic pathways, such as the kynurenine (B1673888) pathway of tryptophan degradation initiated by the enzyme IDO1. mdpi.commdpi.com

Link Genotype to Phenotype: Integrating genomic data (e.g., from patients with TrpRS-related neuropathies) with proteomic and metabolomic data can help establish clear links between specific mutations, alterations in Trp-AMP synthesis, and the resulting cellular or clinical phenotype. nih.govnih.gov

Uncover New Signaling Roles: A comprehensive multi-omics approach may uncover entirely new signaling roles for Trp-AMP itself or for the TrpRS enzyme when engaged in catalysis. nih.govresearchgate.net By correlating changes in Trp-AMP levels with changes in protein phosphorylation (phosphoproteomics) or metabolite profiles (metabolomics), new downstream pathways could be identified.

Development of Novel Analytical Techniques for In Situ this compound Dynamics

A major limitation in understanding the non-canonical roles of Trp-AMP is the difficulty in measuring its concentration and dynamics within living cells. Most current knowledge is derived from in vitro assays or crystal structures, which provide detailed but static information. oup.comresearchgate.net To understand how Trp-AMP functions as a potential signaling molecule, techniques that offer high spatial and temporal resolution in a cellular context are desperately needed.

Future research should prioritize the development and application of novel analytical methods to monitor Trp-AMP in situ. Such techniques could include:

Genetically Encoded Biosensors: The design of Förster Resonance Energy Transfer (FRET)-based biosensors could allow for real-time visualization of Trp-AMP production in different subcellular compartments. These sensors could be engineered from proteins or domains that naturally bind Trp-AMP, providing a dynamic readout of its synthesis in response to various stimuli.

Advanced Mass Spectrometry Imaging: Techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) could be optimized to map the subcellular distribution of Trp-AMP and related metabolites, providing spatial context to its synthesis and potential sites of action.

High-Throughput Screening Platforms: Miniaturized assay formats, such as those using microfluidics, could be developed for high-throughput screening of compound libraries or genetic perturbations that affect Trp-AMP synthesis. This would accelerate the discovery of new modulators of TrpRS activity. amazon.com

The table below summarizes potential analytical techniques and their applications in studying Trp-AMP dynamics.

| Technique | Principle | Potential Application for Trp-AMP Research |

| FRET-Based Biosensors | Measures proximity between two fluorophores attached to a sensing molecule that changes conformation upon binding Trp-AMP. | Real-time, in-cell measurement of Trp-AMP concentration changes in response to stimuli (e.g., IFN-γ treatment). |

| Mass Spectrometry Imaging (MSI) | Label-free detection and spatial mapping of molecules directly from tissue sections or cell cultures. | Visualization of the subcellular or tissue-level distribution of Trp-AMP, identifying potential "hotspots" of synthesis or accumulation. |

| Time-Resolved Crystallography | Uses pump-probe experiments at synchrotrons or XFELs to capture enzymatic reactions in crystals over very short timescales. | Provides structural snapshots of the TrpRS catalytic cycle, revealing transient intermediates during Trp-AMP formation. |

| Microfluidic Enzyme Assays | Miniaturized, automated assays that allow for precise control of reagents and rapid, parallel kinetic measurements. | High-throughput screening of potential TrpRS inhibitors or activators; detailed kinetic analysis under various conditions. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific method for quantifying small molecules in complex biological samples. researchgate.net | Accurate quantification of absolute Trp-AMP levels in cell lysates or extracellular media to correlate with cellular states or non-canonical functions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.